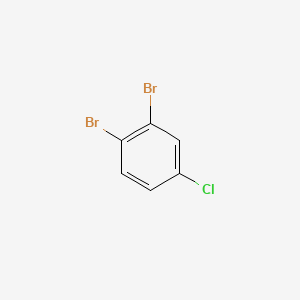

1,2-dibromo-4-chlorobenzene

Übersicht

Beschreibung

1,2-Dibromo-4-chlorobenzene is an organic compound with the molecular formula C6H3Br2Cl. It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted at the 1, 2, and 4 positions, respectively. This compound is part of the broader class of halogenated aromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions.

Another method involves the Sandmeyer reaction, where 4-chloroaniline is diazotized and then treated with copper(I) bromide (CuBr) to introduce the bromine atoms at the 1 and 2 positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dibromo-4-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted derivatives.

Electrophilic Aromatic Substitution: The compound can participate in further halogenation, nitration, or sulfonation reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under elevated temperatures and pressures.

Electrophilic Aromatic Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions to achieve selective substitution.

Major Products Formed

Nucleophilic Substitution: Products include 1,2-dihydroxy-4-chlorobenzene and 1,2-diamino-4-chlorobenzene.

Electrophilic Aromatic Substitution: Products include 1,2,4-tribromobenzene and 1,2-dibromo-4-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

1,2-Dibromo-4-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 1,2-dibromo-4-chlorobenzene exerts its effects involves its interaction with nucleophiles and electrophiles The presence of electron-withdrawing halogen atoms makes the compound susceptible to nucleophilic attack, leading to the formation of various substituted derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dibromobenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

1,4-Dibromobenzene: Has bromine atoms at the 1 and 4 positions, leading to different reactivity and substitution patterns.

4-Bromo-1,2-dichlorobenzene: Contains two chlorine atoms and one bromine atom, resulting in distinct chemical properties.

Uniqueness

1,2-Dibromo-4-chlorobenzene is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement influences its reactivity and makes it a valuable intermediate in various chemical syntheses. The compound’s unique structure also allows for selective reactions that are not possible with other halogenated benzenes.

Biologische Aktivität

1,2-Dibromo-4-chlorobenzene (DBCB) is a halogenated aromatic compound with significant biological activity that has been the subject of various studies. This article explores its mechanisms of action, effects on cellular processes, and relevant case studies, providing a comprehensive overview of its biological properties.

- Molecular Formula : C6H3Br2Cl

- Molecular Weight : 270.35 g/mol

- CAS Number : 60956-24-3

Target Interaction : The primary target of DBCB is the aromatic ring structure, which facilitates its interaction with biomolecules. The compound acts through a two-step mechanism involving electrophilic substitution and subsequent reactions with nucleophiles.

Biochemical Pathways : DBCB is metabolized in the body to form various metabolites, including chlorinated phenolic compounds. These metabolites can interact with cellular components, leading to alterations in enzyme activity and cellular signaling pathways.

Pharmacokinetics

The pharmacokinetics of DBCB include:

- Absorption : Limited gastrointestinal absorption.

- Distribution : The compound tends to accumulate in fatty tissues due to its lipophilic nature.

- Metabolism : Primarily via cytochrome P450 enzymes, leading to the formation of reactive intermediates.

- Excretion : Predominantly through urine as conjugated metabolites.

Biological Activity

DBCB exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that DBCB possesses antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria varies from 50 to 200 µg/mL, indicating its potential as an antimicrobial agent.

- Antifungal Properties : Research indicates that DBCB effectively inhibits the growth of Candida species, with IC50 values suggesting clinical relevance for treating fungal infections.

- Cytotoxicity : While exhibiting antimicrobial effects, DBCB also shows cytotoxicity at higher concentrations. In vivo studies indicate potential risks associated with its use, necessitating further research into safety profiles for therapeutic applications.

Case Studies

-

Antimicrobial Efficacy Study :

- Researchers evaluated DBCB's efficacy against various bacterial strains.

- Results demonstrated significant inhibition, supporting its potential use in developing new antimicrobial therapies.

-

Fungal Inhibition Study :

- A focused investigation on Candida species revealed strong inhibitory effects.

- The findings suggest that DBCB could be a candidate for antifungal drug development.

- Toxicological Assessment :

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Halogenated aromatic compound | Antimicrobial and antifungal |

| 1,2-Dibromo-4-chloro-5-methylbenzene | Contains methyl group enhancing hydrophobicity | Similar antimicrobial properties |

| 1,2-Dichloro-4-bromobenzene | Different halogen composition | Varies in reactivity and toxicity |

Eigenschaften

IUPAC Name |

1,2-dibromo-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMKNVKLWIJHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209783 | |

| Record name | Benzene, 1,2-dibromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-24-3 | |

| Record name | Benzene, 1,2-dibromo-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dibromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.